N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline
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Overview
Description
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoryl group bonded to an aniline ring, which is further substituted with 4-chlorophenoxy and 3-fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with phosphoryl chloride in the presence of 4-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-fluoroaniline+phosphoryl chloride+4-chlorophenol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the efficiency and yield of the product. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the 4-chlorophenoxy or 3-fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-bis(2-chlorophenoxy)phosphoryl-4-chloro-2-fluoroaniline
- Diphenyl anilinophosphonate
- Phenylphosphoramidic acid diphenyl ester
Uniqueness
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FNO3P/c19-13-4-8-17(9-5-13)24-26(23,22-16-3-1-2-15(21)12-16)25-18-10-6-14(20)7-11-18/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCFAWCTAHJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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